4-(Ethylthio)benzhydrol
Description
4-(Ethylthio)benzhydrol is a benzhydrol derivative featuring an ethylthio (-S-C₂H₅) substituent at the para position of the benzene ring. The ethylthio group enhances lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C15H16OS |
|---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
(4-ethylsulfanylphenyl)-phenylmethanol |
InChI |
InChI=1S/C15H16OS/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3 |
InChI Key |
MCYRBDHJDGBUQW-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=C(C=C1)C(C2=CC=CC=C2)O |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(Ethylthio)benzhydrol with three analogs: 4-Hydroxybenzhydrol, 4-(Dimethylamino)benzhydrol, and CEP-1347 (a bis[(ethylthio)methyl]-substituted compound). Key differences in physicochemical properties, synthetic routes, and bioactivity are highlighted.
Table 1: Structural and Physicochemical Comparison
<sup>*</sup>logP values estimated using fragment-based methods or literature data.
<sup>†</sup>Calculated using the ethylthio fragment contribution (+1.2 vs. -OH).
<sup>‡</sup>Derived from substituent effects of -N(CH₃)₂ .
Crystallographic and Computational Insights
- 4-(Dimethylamino)benzhydrol: Exhibits hydrogen-bonded networks in crystal structures, stabilizing its lattice (CCDC 2032776) .
- This compound : Predicted to form weaker hydrogen bonds due to the less polar -S-C₂H₅ group, favoring van der Waals interactions in solid-state packing.
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